molecular formula C14H23N B182394 2,5-di-tert-Butylaniline CAS No. 21860-03-7

2,5-di-tert-Butylaniline

Cat. No. B182394
CAS RN: 21860-03-7
M. Wt: 205.34 g/mol
InChI Key: NUZVLYNISQOZOW-UHFFFAOYSA-N
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Patent
US05650513

Procedure details

In an autoclave of capacity 100 ml, a mixture of 3.66 g (9.34 mmol) of perylene-3,4,9,10-tetracarboxylic dianhydride, 18.7 g of imidazole, 1.32 g of zinc acetate dihydrate, 8.0 ml (450 mmol) of water and 1.05 g (5.12 mmol) of 2,5-di-tert-butylaniline (prepared according to Rec. Trav. Chim. Pays-Bas, 1958, 77, 491) is heated at 210° C. for 23 h. After the end of the reaction, the mixture is removed from the autoclave by rinsing with ethanol, treated with water and concentrated hydrochloric acid and boiled until all the ethanol has evaporated. The brown-red residue is filtered off with suction and boiled in 10 per cent potassium carbonate solution for 1 h. The residue is filtered off with suction, dried at 120° C. in a drying cabinet and chromatographed on silica gel using chloroform. This gives a forerun (yellow, blue fluorescence) of perylene, followed by N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide (2b) and then by N,N'-bis(2,5-di-tert-butylphenyl)perylene-3,4,9,10-tetracarboximide (1b). Yield 2.40 g (50.5%), m.p. >300° C. Rf (CHCl3 /silica gel)=0.85. UV (CHCl3): λmax (ε)=489 nm (35300), 512 (33590). Fluorescence (CHCl3,exc. 489 nm) λmax (Irel)=535 nm (1), 576 nm (0.36).
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:11]3[CH:20]=[CH:19][C:18]4C(OC(=O)[C:16]5[C:17]=4[C:12]=3[C:13](=[CH:14][CH:15]=5)[C:8]3[C:9]=2[C:4]2[C:5](C(OC(=O)[C:3]=2[CH:2]=1)=O)=[CH:6][CH:7]=3)=O.N1C=CN=C1.O.C(C1C=CC(C(C)(C)C)=CC=1N)(C)(C)C>O.O.C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[CH:14]1[C:13]2=[C:12]3[C:11]([C:10]4[C:9]5[C:4](=[CH:5][CH:6]=[CH:7][C:8]2=5)[CH:3]=[CH:2][CH:1]=4)=[CH:20][CH:19]=[CH:18][C:17]3=[CH:16][CH:15]=1 |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
3.66 g
Type
reactant
Smiles
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O
Name
Quantity
18.7 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
8 mL
Type
reactant
Smiles
O
Name
Quantity
1.05 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(N)C=C(C=C1)C(C)(C)C
Name
Quantity
1.32 g
Type
catalyst
Smiles
O.O.C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the end of the reaction
CUSTOM
Type
CUSTOM
Details
the mixture is removed from the autoclave
WASH
Type
WASH
Details
by rinsing with ethanol
ADDITION
Type
ADDITION
Details
treated with water and concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
has evaporated
FILTRATION
Type
FILTRATION
Details
The brown-red residue is filtered off with suction
FILTRATION
Type
FILTRATION
Details
The residue is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried at 120° C. in a drying cabinet
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05650513

Procedure details

In an autoclave of capacity 100 ml, a mixture of 3.66 g (9.34 mmol) of perylene-3,4,9,10-tetracarboxylic dianhydride, 18.7 g of imidazole, 1.32 g of zinc acetate dihydrate, 8.0 ml (450 mmol) of water and 1.05 g (5.12 mmol) of 2,5-di-tert-butylaniline (prepared according to Rec. Trav. Chim. Pays-Bas, 1958, 77, 491) is heated at 210° C. for 23 h. After the end of the reaction, the mixture is removed from the autoclave by rinsing with ethanol, treated with water and concentrated hydrochloric acid and boiled until all the ethanol has evaporated. The brown-red residue is filtered off with suction and boiled in 10 per cent potassium carbonate solution for 1 h. The residue is filtered off with suction, dried at 120° C. in a drying cabinet and chromatographed on silica gel using chloroform. This gives a forerun (yellow, blue fluorescence) of perylene, followed by N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide (2b) and then by N,N'-bis(2,5-di-tert-butylphenyl)perylene-3,4,9,10-tetracarboximide (1b). Yield 2.40 g (50.5%), m.p. >300° C. Rf (CHCl3 /silica gel)=0.85. UV (CHCl3): λmax (ε)=489 nm (35300), 512 (33590). Fluorescence (CHCl3,exc. 489 nm) λmax (Irel)=535 nm (1), 576 nm (0.36).
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:11]3[CH:20]=[CH:19][C:18]4C(OC(=O)[C:16]5[C:17]=4[C:12]=3[C:13](=[CH:14][CH:15]=5)[C:8]3[C:9]=2[C:4]2[C:5](C(OC(=O)[C:3]=2[CH:2]=1)=O)=[CH:6][CH:7]=3)=O.N1C=CN=C1.O.C(C1C=CC(C(C)(C)C)=CC=1N)(C)(C)C>O.O.C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[CH:14]1[C:13]2=[C:12]3[C:11]([C:10]4[C:9]5[C:4](=[CH:5][CH:6]=[CH:7][C:8]2=5)[CH:3]=[CH:2][CH:1]=4)=[CH:20][CH:19]=[CH:18][C:17]3=[CH:16][CH:15]=1 |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
3.66 g
Type
reactant
Smiles
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O
Name
Quantity
18.7 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
8 mL
Type
reactant
Smiles
O
Name
Quantity
1.05 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(N)C=C(C=C1)C(C)(C)C
Name
Quantity
1.32 g
Type
catalyst
Smiles
O.O.C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the end of the reaction
CUSTOM
Type
CUSTOM
Details
the mixture is removed from the autoclave
WASH
Type
WASH
Details
by rinsing with ethanol
ADDITION
Type
ADDITION
Details
treated with water and concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
has evaporated
FILTRATION
Type
FILTRATION
Details
The brown-red residue is filtered off with suction
FILTRATION
Type
FILTRATION
Details
The residue is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried at 120° C. in a drying cabinet
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.